4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
Description
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is a structurally complex small molecule characterized by two key pharmacophores:
- Isoindole-1,3-dione core: This moiety is a cyclic imide known for its electron-deficient aromatic system, often contributing to π-π stacking interactions in biological targets .
The compound’s butanamide backbone bridges these groups, offering conformational flexibility for optimal binding.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-21(10-5-13-26-22(28)19-8-3-4-9-20(19)23(26)29)24-12-15-32(30,31)25-14-11-17-6-1-2-7-18(17)16-25/h1-4,6-9H,5,10-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJHUFDXKQODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Isoindole-Dione Modifications
- Ethoxyphenyl vs. Tetrahydroisoquinoline Sulfonamide: The ethoxyphenyl derivative () exhibits higher lipophilicity (logP ~3.2 estimated) compared to the target compound, which may improve blood-brain barrier penetration but reduce aqueous solubility. In contrast, the tetrahydroisoquinoline sulfonamide group introduces polar sulfonyl and amine functionalities, likely enhancing solubility in polar solvents .
Sulfonamide Group Variations
- Methanesulfonyl vs. Tetrahydroisoquinoline Sulfonamide: The methanesulfonyl group in is a simpler, more electron-withdrawing substituent compared to the tetrahydroisoquinoline sulfonamide, which offers a larger, rigid aromatic system for target engagement. This difference could influence binding to enzymes like carbonic anhydrase or kinases .
Backbone and Linker Flexibility
- Branched vs.
Functional Group Implications
- Ester vs. Amide Terminal Groups : The ethyl ester in may act as a prodrug, with hydrolysis in vivo converting it to a carboxylic acid. This contrasts with the stable amide linkage in the target compound, which is less prone to metabolic degradation .
Research Findings and Hypotheses
While explicit biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Tetrahydroisoquinoline Sulfonamide: Compounds with this group (e.g., ) have shown activity in modulating serotonin receptors or inhibiting metalloproteases due to the sulfonamide’s zinc-binding capacity.
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